molecular formula C12H20ClNO3 B1388055 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride CAS No. 944467-98-5

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1388055
CAS No.: 944467-98-5
M. Wt: 261.74 g/mol
InChI Key: DRGGIWGQERPCHX-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, an amino group, and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride typically involves multiple steps. One common approach is the reaction of 5-tert-butyl-furan-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. Subsequent amination introduces the amino group at the 2-position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted furan derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Aminomethyl-5-methyl-furan-3-carboxylic acid ethyl ester hydrochloride

  • 2-Aminomethyl-5-ethyl-furan-3-carboxylic acid ethyl ester hydrochloride

Uniqueness: 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride stands out due to its tert-butyl group, which can impart increased steric hindrance and stability compared to its methyl and ethyl counterparts.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-5-15-11(14)8-6-10(12(2,3)4)16-9(8)7-13;/h6H,5,7,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGIWGQERPCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C(C)(C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride
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2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride
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2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride

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